molecular formula C18H15NO4 B12962742 2-Benzyl 5-methyl 1H-indole-2,5-dicarboxylate

2-Benzyl 5-methyl 1H-indole-2,5-dicarboxylate

Cat. No.: B12962742
M. Wt: 309.3 g/mol
InChI Key: HKBOCDWRGMIDCP-UHFFFAOYSA-N
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Description

2-Benzyl 5-methyl 1H-indole-2,5-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound is characterized by the presence of a benzyl group at the 2-position and a methyl group at the 5-position of the indole ring, with ester groups at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl 5-methyl 1H-indole-2,5-dicarboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include benzyl phenylhydrazine and a suitable methyl ketone. The reaction is usually carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale Fischer indole synthesis. The reaction conditions would be optimized for maximum yield and purity, including the use of high-purity starting materials and precise control of reaction temperature and time. The product would then be purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl 5-methyl 1H-indole-2,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl 5-methyl 1H-indole-2,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl 5-methyl 1H-indole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Similar structure with a methoxy group instead of a carboxylate group.

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core structure.

    5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Synthetic indole derivatives with fluorine and carbonyl groups.

Uniqueness

2-Benzyl 5-methyl 1H-indole-2,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups, along with ester functionalities, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

2-O-benzyl 5-O-methyl 1H-indole-2,5-dicarboxylate

InChI

InChI=1S/C18H15NO4/c1-22-17(20)13-7-8-15-14(9-13)10-16(19-15)18(21)23-11-12-5-3-2-4-6-12/h2-10,19H,11H2,1H3

InChI Key

HKBOCDWRGMIDCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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